N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
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Overview
Description
N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the butan-2-yl group and the 4-methylbenzyl(methylsulfonyl)amino moiety. Common reagents used in these reactions include amines, sulfonyl chlorides, and alkyl halides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, with stringent quality control measures. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(butan-2-yl)-4-aminobenzamide: Lacks the sulfonyl and methylbenzyl groups.
4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide: Lacks the butan-2-yl group.
N-(butan-2-yl)-4-(methylsulfonyl)aminobenzamide: Lacks the methylbenzyl group.
Uniqueness
N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-butan-2-yl-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16(3)21-20(23)18-10-12-19(13-11-18)22(26(4,24)25)14-17-8-6-15(2)7-9-17/h6-13,16H,5,14H2,1-4H3,(H,21,23) |
InChI Key |
ALONPFCGVWROAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)S(=O)(=O)C |
Origin of Product |
United States |
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